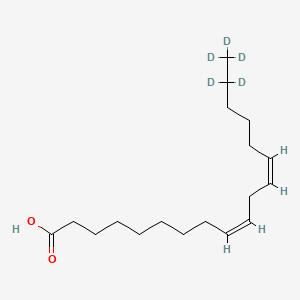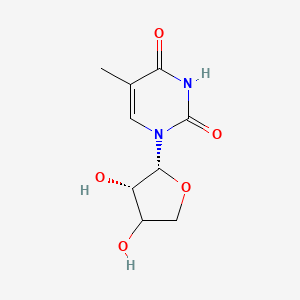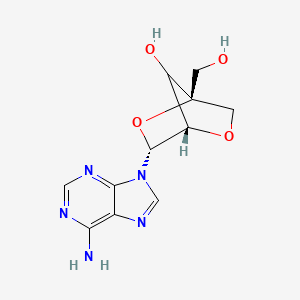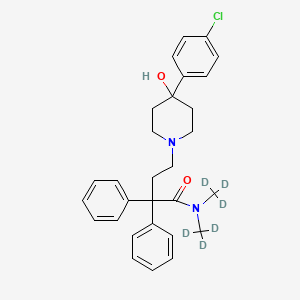
Plm IV inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plm IV inhibitor-1 is a potent inhibitor of plasmepsin IV, an aspartic protease enzyme found in the malaria parasite Plasmodium falciparum. This compound has shown significant potential in inhibiting the growth of the malaria parasite by targeting and inhibiting plasmepsin IV, which is crucial for the parasite’s survival and replication .
准备方法
The synthesis of Plm IV inhibitor-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of hydroxyethylamine-based intermediates, which are then modified to introduce selectivity-inducing structural motifs. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness, safety, and environmental considerations.
化学反应分析
Plm IV inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethylamine moiety, potentially altering the compound’s inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, affecting its overall structure and activity.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific modifications made to the compound’s structure .
科学研究应用
Plm IV inhibitor-1 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of aspartic proteases and developing new inhibitors with improved selectivity and potency.
Biology: The compound is used to investigate the role of plasmepsin IV in the life cycle of Plasmodium falciparum and its potential as a drug target for malaria treatment.
Medicine: this compound is being explored as a potential antimalarial agent, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: The compound’s inhibitory properties make it a valuable tool for developing new antimalarial drugs and understanding the biochemical pathways involved in malaria parasite survival .
作用机制
Plm IV inhibitor-1 exerts its effects by binding to the active site of plasmepsin IV, thereby inhibiting its enzymatic activity. This inhibition prevents the protease from processing hemoglobin, which is essential for the parasite’s survival and replication within red blood cells. The compound’s selectivity for plasmepsin IV over other related proteases, such as cathepsin D, is achieved through structural modifications that enhance binding affinity and specificity .
相似化合物的比较
Plm IV inhibitor-1 is unique in its high selectivity and potency against plasmepsin IV. Similar compounds include:
Plm I inhibitor: Targets plasmepsin I with varying degrees of selectivity and potency.
Plm II inhibitor: Inhibits plasmepsin II, another aspartic protease in Plasmodium falciparum.
Cathepsin D inhibitor: Inhibits the human aspartic protease cathepsin D, but with less selectivity for plasmepsin IV.
The uniqueness of this compound lies in its ability to selectively inhibit plasmepsin IV while minimizing off-target effects on other proteases, making it a promising candidate for antimalarial drug development .
属性
分子式 |
C37H51N5O3 |
|---|---|
分子量 |
613.8 g/mol |
IUPAC 名称 |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-(2-pyridin-2-ylpropan-2-ylamino)butan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C37H51N5O3/c1-5-19-42(20-6-2)36(45)30-24-29(25-31(26-30)41-21-13-8-14-22-41)35(44)40-32(23-28-15-9-7-10-16-28)33(43)27-39-37(3,4)34-17-11-12-18-38-34/h7,9-12,15-18,24-26,32-33,39,43H,5-6,8,13-14,19-23,27H2,1-4H3,(H,40,44)/t32-,33+/m0/s1 |
InChI 键 |
CSWMOEBFXLXGOK-JHOUSYSJSA-N |
手性 SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |
规范 SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



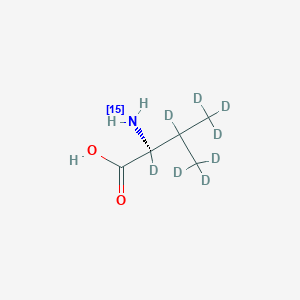
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
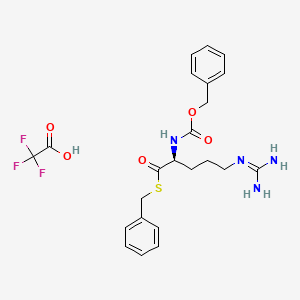
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
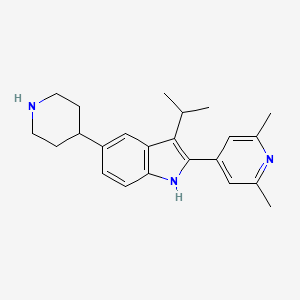
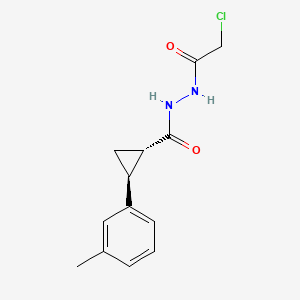
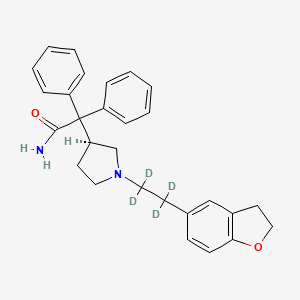
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
